molecular formula C16H15N3O2 B7762413 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole

3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole

Cat. No.: B7762413
M. Wt: 281.31 g/mol
InChI Key: INUUTXPMSJHREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with dimethyl, naphthylmethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 1-naphthylmethyl chloride in the presence of a base to form the intermediate 3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Reduction: 3,5-Dimethyl-1-(1-naphthylmethyl)-4-amino-1H-pyrazole.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The naphthylmethyl group may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-ylamine: Similar structure but with an amino group instead of a nitro group.

    3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]nicotinamide: Contains a nicotinamide group instead of a nitro group.

Uniqueness

3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

3,5-dimethyl-1-(naphthalen-1-ylmethyl)-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-16(19(20)21)12(2)18(17-11)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUUTXPMSJHREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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